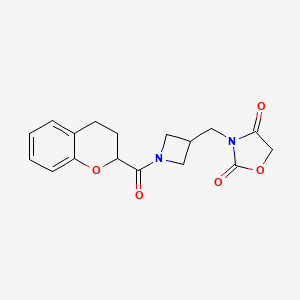

3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Fungicide Development

- Agricultural Fungicides : Famoxadone is an example of a new class of oxazolidinone fungicides demonstrating excellent control of plant pathogens across various crops. This highlights the potential of oxazolidine derivatives in developing agricultural fungicides with broad-spectrum activity against fungi affecting grapes, cereals, tomatoes, and potatoes (Sternberg et al., 2001).

Synthetic Chemistry

- Chemical Synthesis : The versatile synthesis of quaternary 1,3-oxazolidine-2,4-diones demonstrates their role in preparing α-hydroxyamides, highlighting the importance of oxazolidine derivatives in synthetic organic chemistry for creating complex molecules with potential biological activities (Merino et al., 2010).

- Catalytic Systems : (Salen)chromium(III)/DMAP has been identified as an efficient catalyst system for synthesizing oxazolidinones from CO2 and aziridines, underscoring the potential of oxazolidine-2,4-diones in catalysis and sustainable chemistry applications (Miller & Nguyen, 2004).

Material Science

- Novel Material Synthesis : The development of new methods for synthesizing oxazolidine-2,4-diones using atmospheric carbon dioxide offers an eco-friendly approach to creating materials with biological significance, showcasing the adaptability of these compounds in material science (Zhang et al., 2015).

Biological Research

- Biological Activity : The study of oxazolidine derivatives for their hypoglycemic properties in the genetically obese mouse model indicates the potential of these compounds in medical research, particularly for treating conditions like diabetes (Dow et al., 1991).

Mechanism of Action

Target of Action

It is known that spiro-azetidin-2-one derivatives, which this compound is a part of, have been found to exhibit diversified biological and pharmacological activity . They have been used for a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Mode of Action

The inherent rigidity of spirocyclic compounds, such as this one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Biochemical Pathways

Spiro-azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity .

Pharmacokinetics

The synthesis of similar compounds has been described , which could potentially impact their bioavailability.

Action Environment

The synthesis of similar compounds has been described , which could potentially be influenced by environmental conditions.

properties

IUPAC Name |

3-[[1-(3,4-dihydro-2H-chromene-2-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c20-15-10-23-17(22)19(15)9-11-7-18(8-11)16(21)14-6-5-12-3-1-2-4-13(12)24-14/h1-4,11,14H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTMRFRCPKFBGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)CN4C(=O)COC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(Chroman-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2440700.png)

![5-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2440703.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2440705.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2440708.png)

![6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2440712.png)

![2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2440713.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(3-chloropropanoyl)acetohydrazide](/img/structure/B2440715.png)

![5-((2-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2440720.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2440721.png)

![1-(2,6-Difluorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2440723.png)